molecular formula C7H7ClN2O3S B1209192 N-(Aminocarbonyl)-2-chlorobenzenesulfonamide CAS No. 5051-77-4

N-(Aminocarbonyl)-2-chlorobenzenesulfonamide

Cat. No. B1209192
Key on ui cas rn: 5051-77-4
M. Wt: 234.66 g/mol
InChI Key: KQRMGBSYWRUESQ-UHFFFAOYSA-N
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Patent
US04645527

Procedure details

A solution of 314 g of 2-chlorobenzenesulfonyl isocyanate in 2 L of toluene was cooled to 0° C. and treated with 27 g of anhydrous liquid ammonia, added dropwise at a rate that maintained the temperature around 0° C. After the addition was complete, the reaction mixture was allowed to warm to room temperature. The solids were collected by filtration, and washed with hexane and acetonitrile. The yield of N-(aminocarbonyl)-2-chlorobenzenesulfonamide was 313 g as a white solid, m.p. 160°-163° C.; IR (nujol): 3400, 3300, 1700, 1650, 1550, 1250, 1150 cm-1.
Quantity
314 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
anhydrous liquid
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([N:11]=[C:12]=[O:13])(=[O:10])=[O:9].[NH3:14]>C1(C)C=CC=CC=1>[NH2:14][C:12]([NH:11][S:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Cl:1])(=[O:10])=[O:9])=[O:13]

Inputs

Step One
Name
Quantity
314 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)S(=O)(=O)N=C=O
Name
Quantity
2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
anhydrous liquid
Quantity
27 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise at a rate that
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with hexane and acetonitrile

Outcomes

Product
Name
Type
Smiles
NC(=O)NS(=O)(=O)C1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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